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Compound of Interest

Compound Name:
2,3-Difluoro-6-

isopropoxybenzaldehyde

CAS No.: 949026-89-5

Cat. No.: B6326973

Get Quote

Due to the specific substitution pattern of 2,3-Difluoro-6-isopropoxybenzaldehyde, a precise

prediction of its 13C NMR spectrum is fundamental for accurate structural confirmation. The

chemical shifts are governed by the interplay of electron-withdrawing effects from the aldehyde

and fluorine substituents, and the electron-donating effect of the isopropoxy group.

Furthermore, the presence of fluorine atoms introduces characteristic carbon-fluorine (C-F)

couplings, which are critical for unambiguous assignments.

The molecular structure and carbon numbering scheme are presented below.

Caption: Molecular structure of 2,3-Difluoro-6-isopropoxybenzaldehyde with IUPAC

numbering for NMR assignment.

Predicted Chemical Shifts and C-F Couplings
The predicted chemical shifts (δ) in parts per million (ppm) and key C-F coupling constants

(JCF) in Hertz (Hz) are summarized in the table below. These predictions are derived from

established substituent chemical shift (SCS) effects for fluorinated and alkoxy-substituted
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benzene derivatives and typical values for benzaldehydes. The analysis anticipates a standard

deuterated chloroform (CDCl₃) solvent.
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Carbon Atom
Predicted δ
(ppm)

Expected
Multiplicity

Expected
Coupling
Constant(s)

Rationale

C7 (CHO) 188 - 192
Doublet of

Doublets (dd)

³JC7F2 ≈ 4-8 Hz,

⁴JC7F3 ≈ 1-3 Hz

The aldehyde

carbon is

significantly

deshielded. It will

exhibit small

couplings to the

fluorine atoms at

the 2 and 3

positions.

C1 158 - 162 Doublet (d)
²JC1F2 ≈ 15-25

Hz

Oxygen

attachment

causes

significant

deshielding.

Strong two-bond

coupling to F2 is

expected.

C2 145 - 150
Doublet of

Doublets (dd)

¹JC2F2 ≈ 240-

260 Hz, ²JC2F3

≈ 10-20 Hz

Directly attached

to fluorine,

resulting in a

large one-bond

coupling and

significant

deshielding. A

smaller two-bond

coupling to F3 is

also present.

C3 148 - 153 Doublet of

Doublets (dd)

¹JC3F3 ≈ 245-

265 Hz, ²JC3F2

≈ 12-22 Hz

Similar to C2,

this carbon

experiences very

large one-bond

coupling to F3
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and a smaller

two-bond

coupling to F2.

C4 115 - 120 Doublet (d) ³JC4F3 ≈ 3-7 Hz

Shielded relative

to other aromatic

carbons. Exhibits

a smaller three-

bond coupling to

F3.

C5 125 - 130
Singlet or fine

multiplet
-

This carbon is

too far from the

fluorine atoms to

show significant,

easily resolvable

C-F coupling.

C6 110 - 115 Doublet (d) ³JC6F2 ≈ 4-8 Hz

Shielded carbon

due to ortho-

alkoxy group.

Shows three-

bond coupling to

F2.

C8 (CH) 70 - 75 Singlet -

Typical chemical

shift for the

methine carbon

of an isopropoxy

group attached

to an aromatic

ring.

C9/C10 (CH₃) 20 - 25 Singlet -

The two methyl

carbons of the

isopropoxy group

are chemically

equivalent,

resulting in a

single signal.
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Experimental Protocol: Acquiring High-Fidelity 13C
NMR Data
This section details a robust, self-validating protocol for acquiring the 13C NMR spectrum of

2,3-Difluoro-6-isopropoxybenzaldehyde. The causality for each parameter selection is

explained to ensure data integrity and optimal resolution.

Workflow Overview
To cite this document: BenchChem. [Theoretical Framework: Predicting the 13C NMR
Spectrum]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6326973/docs#theoretical-framework-predicting-the-
13c-nmr-spectrum]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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